molecular formula C22H24INO4 B13117760 Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester

Cat. No.: B13117760
M. Wt: 493.3 g/mol
InChI Key: WFECRYMZJXNQQC-UHFFFAOYSA-N
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Description

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The iodination of the alanine derivative can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable tool in synthetic chemistry and bioconjugation .

Biological Activity

Alanine derivatives, particularly those modified with protective groups such as the fluorenylmethoxycarbonyl (Fmoc) group, have garnered attention in biochemical research due to their potential applications in drug development and peptide synthesis. The compound Alanine, n-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester (CAS No. 1822420-38-1) is a notable example that combines the properties of alanine with iodine substitution and a bulky ester group. This article explores its biological activity, including its mechanisms of action, metabolic effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H24INO4
Molecular Weight493.33 g/mol
Purity>98% (HPLC)
AppearanceWhite to almost white powder
CAS Number1822420-38-1

Research indicates that alanine and its derivatives can influence metabolic pathways significantly. A study highlighted that alanine activates AMP-activated protein kinase (AMPK), a crucial energy sensor in cells. This activation occurs through:

  • Increased AMP/ATP Ratio : Alanine metabolism leads to a rise in the AMP/ATP ratio, which stimulates AMPK activity.
  • Alteration of Metabolite Levels : Alanine administration affects various intracellular metabolites, notably reducing TCA cycle intermediates while increasing lactate and glutamate levels .

1. Metabolic Effects

The compound's biological activity includes enhancing glucose tolerance in vivo. In studies involving mice, oral administration of alanine improved systemic glucose tolerance, particularly in models fed high-fat diets. This effect was linked to AMPK activation, which promotes fatty acid oxidation and glucose uptake in tissues .

2. Cellular Studies

In cultured hepatic cells, alanine has been shown to:

  • Increase phosphorylation of AMPK and acetyl-CoA carboxylase (ACC), indicating enhanced fatty acid metabolism.
  • Modulate the levels of key metabolites such as glutamate and aspartate, which are vital for amino acid metabolism and neurotransmitter synthesis .

Case Study 1: Alanine's Role in Hepatic Metabolism

A study published in Nature demonstrated that alanine administration led to significant changes in liver metabolism, characterized by increased AMPK activation and altered metabolite profiles. The findings suggest that alanine may serve as an effective energy sensor in hepatic tissues .

Case Study 2: Therapeutic Potential

Research has indicated that compounds similar to alanine derivatives can be utilized as potential therapeutic agents against metabolic disorders such as obesity and type 2 diabetes. The modulation of AMPK by these compounds presents a promising avenue for drug development aimed at enhancing metabolic health .

Properties

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECRYMZJXNQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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